molecular formula C13H15ClN2O2 B7564935 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile

2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile

Numéro de catalogue B7564935
Poids moléculaire: 266.72 g/mol
Clé InChI: NOUDQWFDADIRCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays an essential role in the development and survival of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile exerts its pharmacological effects by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and activation. This mechanism of action has been shown to be effective in inducing apoptosis in B-cell malignancies and reducing disease activity in autoimmune disorders.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, allowing for once-daily dosing. It has also demonstrated good safety and tolerability in clinical trials, with a low incidence of adverse events. In terms of biochemical effects, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways, including AKT, ERK, and NF-kB. Physiologically, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling without affecting other signaling pathways. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile is its relatively short half-life, which may require frequent dosing in some experimental settings.

Orientations Futures

There are several potential future directions for the research and development of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile. One area of interest is the use of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce the risk of resistance. Another potential direction is the exploration of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors may lead to further improvements in the treatment of B-cell malignancies and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile involves a multi-step process that includes the reaction of 2-chloro-4-nitrobenzonitrile with 4-hydroxyoxan-4-ylmethylamine in the presence of a base to form the corresponding amine intermediate. This intermediate is then treated with a chlorinating agent to introduce the chlorine atom at the desired position, followed by a deprotection step to remove the oxan-4-ylmethyl protecting group. The final product is obtained after purification and characterization by various analytical techniques.

Applications De Recherche Scientifique

2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated B-cell activity.

Propriétés

IUPAC Name

2-chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-12-7-11(2-1-10(12)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDQWFDADIRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=CC(=C(C=C2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.